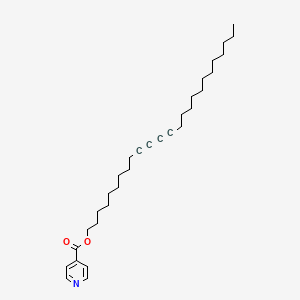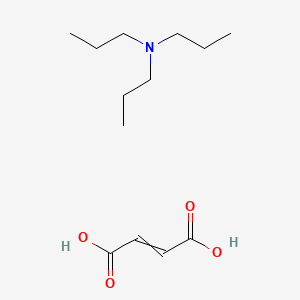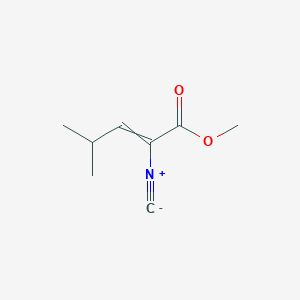
Acetic acid, dichloro, 1,2-dimethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, dichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H12Cl2O2 and a molecular weight of 199.075 . This compound is an ester derived from acetic acid and is characterized by the presence of two chlorine atoms and a 1,2-dimethylpropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro, 1,2-dimethylpropyl ester typically involves the esterification of dichloroacetic acid with 1,2-dimethylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
Dichloroacetic acid+1,2-dimethylpropanolH2SO4Acetic acid, dichloro, 1,2-dimethylpropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, dichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield dichloroacetic acid and 1,2-dimethylpropanol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base, such as sodium hydroxide, to yield the corresponding carboxylate salt and alcohol.
Major Products Formed
Hydrolysis: Dichloroacetic acid and 1,2-dimethylpropanol.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Acetic acid, dichloro, 1,2-dimethylpropyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, dichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release dichloroacetic acid, which may exert biological effects by inhibiting specific enzymes or modulating metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, dichloro-, propyl ester: Similar structure but with a propyl group instead of a 1,2-dimethylpropyl group.
Acetic acid, trichloro, 1,2-dimethylpropyl ester: Contains three chlorine atoms instead of two.
Acetic acid, bromo, 1,2-dimethylpropyl ester: Contains a bromine atom instead of chlorine.
Uniqueness
Acetic acid, dichloro, 1,2-dimethylpropyl ester is unique due to its specific substitution pattern and the presence of the 1,2-dimethylpropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
90380-54-4 |
|---|---|
Molekularformel |
C7H12Cl2O2 |
Molekulargewicht |
199.07 g/mol |
IUPAC-Name |
3-methylbutan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-4(2)5(3)11-7(10)6(8)9/h4-6H,1-3H3 |
InChI-Schlüssel |
VVJYTELLIBXTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)


![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)

![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)

![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

